An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanism, and application of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, a key chemical intermediate. With a focus on scientific integrity and practical insights, we delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory professionals.
Introduction and Strategic Importance
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS No. 1228943-80-3) is a pivotal building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a β-chloro-α,β-unsaturated aldehyde on a substituted cyclohexene ring, makes it a versatile precursor for the construction of more complex molecular architectures.[4] Notably, this compound is a crucial intermediate in the multi-step synthesis of Venetoclax, a potent BCL-2 inhibitor used in the treatment of certain types of leukemia and lymphoma.[5]
The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction , a powerful formylation technique that transforms a ketone into a β-chloro-α,β-unsaturated aldehyde.[6][7][8] This guide will focus on the theoretical underpinnings and practical execution of this specific transformation.
The Core Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich compounds.[9][10] While traditionally applied to aromatic substrates, its application to ketones like 4,4-dimethylcyclohexanone provides an elegant and direct route to the target molecule. The overall transformation involves the reaction of the ketone with a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]
Reaction Mechanism
The reaction proceeds through several distinct stages, beginning with the formation of the active electrophile.
Part A: Formation of the Vilsmeier Reagent
The first step is the reaction between DMF and phosphorus oxychloride to generate the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[7][10] This reagent is a weak electrophile, making it selective for electron-rich substrates.[10]
Caption: Overall workflow of the Vilsmeier-Haack synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4,4-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 1.0 | e.g., 10.0 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 | e.g., 36.4 g (22.1 mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | e.g., 100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | For workup |
| Brine | NaCl (aq) | - | Aqueous | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For drying |
Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charging: Charge the flask with 4,4-dimethylcyclohexanone and N,N-dimethylformamide (DMF).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and water (approx. 300 mL). This step is highly exothermic.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid or oil.
Product Characterization and Validation
The identity and purity of the synthesized 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde must be confirmed through standard analytical techniques.
| Property / Technique | Data |
| Molecular Formula | C₉H₁₃ClO [1][2] |
| Molecular Weight | 172.65 g/mol [1][2] |
| Physical Form | Solid [11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, -CHO), ~2.4-2.6 (m, 4H, CH₂), ~1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (-CHO), ~150 (C-Cl), ~140 (C-CHO), ~40-50 (CH₂), ~30 (C(CH₃)₂), ~28 (CH₃) |
| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C), ~750 (C-Cl) |
| Mass Spec (EI) | m/z: 172/174 [M]⁺ (characteristic 3:1 ratio for chlorine isotopes) |
Note: Spectroscopic values are approximate and should be confirmed with literature data from a reliable source.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle only in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.
-
Quenching and Neutralization: These steps are exothermic and involve gas evolution. Perform them slowly and carefully in an open or well-vented container within a fume hood.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde from readily available 4,4-dimethylcyclohexanone. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the pure product. The resulting compound serves as a valuable intermediate for drug development professionals, particularly in the synthesis of targeted therapies like Venetoclax. Adherence to strict safety protocols is paramount throughout the entire procedure due to the hazardous nature of the reagents involved.
References
-
Axios Research. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde - CAS - 1228943-80-3. Available from: [Link]
- Piers, E., & Grierson, J. R. (1983). Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. The Journal of Organic Chemistry, 48(10), 1777–1784.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Clark, R. D., & Heathcock, C. H. (1975). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 40(2), 23-28.
-
PubChem. 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde. Available from: [Link]
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
- Afkhami, A., & Madrakian, T. (2014). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 48(19), 11267–11275.
- Patel, H. M., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3574.
-
NRO-Chemistry. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. Available from: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The core information is from the NROChemistry website).
-
Pharmaffiliates. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3. Available from: [Link]
Sources
- 1. 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde - CAS - 1228943-80-3 | Axios Research [axios-research.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-chloro-4,4-diMethylcyclohex-1-enecarbaldehyde | 1228943-80-3 [chemicalbook.com]
- 4. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]


